molecular formula C10H13N3O3 B12461382 N'-(4-nitrophenyl)butanehydrazide CAS No. 39209-14-8

N'-(4-nitrophenyl)butanehydrazide

Cat. No.: B12461382
CAS No.: 39209-14-8
M. Wt: 223.23 g/mol
InChI Key: RTNSKWDZWDAZIN-UHFFFAOYSA-N
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Description

N’-(4-nitrophenyl)butanehydrazide is an organic compound characterized by the presence of a nitrophenyl group attached to a butanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrophenyl)butanehydrazide typically involves the reaction of 4-nitrobenzoyl chloride with butanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for N’-(4-nitrophenyl)butanehydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitrophenyl)butanehydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products Formed

    Reduction: 4-aminophenylbutanehydrazide.

    Substitution: Various substituted hydrazides.

    Condensation: Hydrazones.

Scientific Research Applications

N’-(4-nitrophenyl)butanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-nitrophenyl)butanehydrazide depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-nitrophenyl)methanehydrazide
  • N’-(4-nitrophenyl)ethanehydrazide
  • N’-(4-nitrophenyl)propanehydrazide

Uniqueness

N’-(4-nitrophenyl)butanehydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The butanehydrazide moiety provides a longer carbon chain compared to its analogs, potentially influencing its solubility, stability, and interaction with other molecules.

Properties

CAS No.

39209-14-8

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N'-(4-nitrophenyl)butanehydrazide

InChI

InChI=1S/C10H13N3O3/c1-2-3-10(14)12-11-8-4-6-9(7-5-8)13(15)16/h4-7,11H,2-3H2,1H3,(H,12,14)

InChI Key

RTNSKWDZWDAZIN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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